4'-(3-Fluorobenzyloxy)acetophenone
Description
Contextualization of 4'-(3-Fluorobenzyloxy)acetophenone (B2496041) within Aromatic Fluorine Chemistry
Aromatic fluorine chemistry has expanded dramatically, moving beyond simple fluorinated benzenes to encompass a vast landscape of structurally diverse and functionally sophisticated molecules. This compound, with its distinct molecular architecture, is a prime example of this evolution. The compound features a 4-acetylphenyl group connected to a 3-fluorobenzyl moiety through an ether linkage. This arrangement places the fluorine atom on a peripheral phenyl ring, a common strategy in drug design to modulate electronic properties and metabolic stability without directly altering the core pharmacophore. The presence of the acetophenone (B1666503) group provides a reactive handle for a variety of chemical transformations, making it a valuable synthon in organic synthesis.
Historical Overview of Related Benzyloxyacetophenones in Academic Research
The study of benzyloxyacetophenone derivatives is not a recent development. These compounds have been a subject of academic and industrial research for decades, primarily due to their utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals. For instance, various substituted benzyloxyacetophenones have been explored as precursors for chalcones, which are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov
Research has also focused on the synthesis of more complex heterocyclic systems starting from benzyloxyacetophenone scaffolds. The ether linkage in these molecules is generally stable under many reaction conditions, allowing for chemical modifications at other parts of the molecule. The synthesis of these compounds often involves the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com
Rationale for Comprehensive Investigation of this compound
The comprehensive investigation of this compound is driven by several key factors. The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can lead to stronger binding interactions with target proteins and can block sites of metabolic degradation, thereby increasing the bioavailability and in vivo half-life of a drug candidate.
The 3-fluorobenzyl ether moiety, in particular, is a common feature in many biologically active compounds. Its presence can improve membrane permeability and metabolic stability. The acetophenone functionality serves as a versatile chemical handle, allowing for the construction of more complex molecular architectures through reactions such as aldol (B89426) condensations, reductions, and various coupling reactions. Therefore, this compound is a highly attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Scope and Objectives of Research on the Chemical Compound
The primary objective of research on this compound is to fully characterize its chemical and physical properties and to explore its potential as a key intermediate in organic synthesis. This includes the development of efficient and scalable synthetic routes to the compound, a thorough analysis of its spectroscopic properties, and an investigation into its reactivity in various chemical transformations.
A key goal is to utilize this compound as a scaffold for the synthesis of new molecular entities with potential biological activity. By leveraging the unique properties conferred by the fluorine atom and the reactive acetyl group, researchers aim to develop novel derivatives for evaluation in areas such as medicinal chemistry and agrochemicals. The data gathered from these investigations will contribute to a deeper understanding of the structure-activity relationships of fluorinated compounds and will expand the toolbox of synthetic chemists.
Interactive Data Tables
Below are interactive tables summarizing the key properties of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-[4-[(3-fluorophenyl)methoxy]phenyl]ethanone |
| CAS Number | 93291-55-5 |
| Molecular Formula | C15H13FO2 |
| Molecular Weight | 244.26 g/mol |
| InChI | InChI=1S/C15H13FO2/c1-11(17)13-5-7-15(8-6-13)18-10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3 |
| InChIKey | MZKVEEAJHDPMIG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Data sourced from PubChemLite. uni.lu
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Monoisotopic Mass | 244.08995 Da |
| XlogP | 3.2 |
| Collision Cross Section ([M+H]+) | 152.5 Ų |
| Collision Cross Section ([M+Na]+) | 160.5 Ų |
| Collision Cross Section ([M-H]-) | 158.1 Ų |
Data sourced from PubChemLite. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)13-5-7-15(8-6-13)18-10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKVEEAJHDPMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044063-98-0 | |
| Record name | 1044063-98-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 3 Fluorobenzyloxy Acetophenone
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.
Strategic Disconnections and Synthetic Targets
For 4'-(3-fluorobenzyloxy)acetophenone (B2496041), two primary strategic disconnections can be identified. The most logical and common disconnection is at the ether linkage (C-O bond). This disconnection simplifies the molecule into two key precursors: 4-hydroxyacetophenone and a 3-fluorobenzyl halide (typically bromide or chloride). This route is favored as it relies on the robust and widely used Williamson ether synthesis. masterorganicchemistry.comyoutube.com
A second disconnection can be made at the carbon-carbon bond between the acetyl group and the aromatic ring, which is a Friedel-Crafts acylation disconnection. chegg.comchegg.com This would lead to 3-fluorobenzyloxybenzene (B189442) and an acetylating agent (like acetyl chloride or acetic anhydride). However, this approach can be problematic due to potential regioselectivity issues, as acylation could occur at either the ortho or para position relative to the benzyloxy group. Therefore, the etherification strategy is generally the preferred pathway.
Availability and Synthesis of Starting Materials
The feasibility of a synthetic route heavily depends on the accessibility of its starting materials. The key precursors for this compound are 4-hydroxyacetophenone and 3-fluorobenzyl bromide, which are both readily available and can be synthesized through various methods.
4-Hydroxyacetophenone
This precursor is a common reagent. It can be synthesized primarily through two well-established methods:
Fries Rearrangement: This reaction involves the isomerization of phenyl acetate (B1210297) to produce 4-hydroxyacetophenone. chemicalbook.comrsc.org The rearrangement is typically catalyzed by Lewis acids. A Brønsted acid-promoted Fries rearrangement using trifluoromethanesulfonic acid has also been reported. rsc.org
Friedel-Crafts Acylation of Phenol (B47542): This is a high-yield industrial method where phenol is acetylated using acetic anhydride (B1165640) or acetic acid in the presence of a catalyst like hydrogen fluoride (B91410) (HF). google.comgoogle.com This process can achieve high conversions of phenol (over 80%) and high selectivity for the desired 4-hydroxyacetophenone product. google.comgoogle.com
3-Fluorobenzyl bromide
This halogenated aromatic compound is the second key precursor. chemicalbook.com It is typically synthesized from fluorobenzene (B45895) or its derivatives. chemicalbook.com One common method is the bromomethylation of fluorobenzene. chemicalbook.com Alternatively, it can be prepared from 3-fluorobenzyl alcohol via bromination. Modern methods for benzylic bromination include the use of N-bromosuccinimide (NBS) in a continuous-flow reactor, which avoids the use of hazardous chlorinated solvents. organic-chemistry.org
| Precursor | CAS Number | Molecular Formula | Molecular Weight | Common Synthesis Method |
| 4-Hydroxyacetophenone | 99-93-4 chemicalbook.com | C8H8O2 chemicalbook.com | 136.15 g/mol chemicalbook.com | Friedel-Crafts acylation of phenol google.comgoogle.com |
| 3-Fluorobenzyl bromide | 456-41-7 chemicalbook.comsigmaaldrich.com | C7H6BrF chemicalbook.comsigmaaldrich.com | 189.02 g/mol chemicalbook.comsigmaaldrich.com | Bromomethylation of fluorobenzene chemicalbook.com |
Classical Synthetic Approaches
Classical methods provide the foundational routes for synthesizing this compound, primarily involving the formation of the acetophenone (B1666503) moiety and the subsequent introduction of the benzyloxy group.
Friedel-Crafts Acylation Approaches
While direct acylation of 3-fluorobenzyloxybenzene is possible, the Friedel-Crafts acylation is most strategically employed for the synthesis of the 4-hydroxyacetophenone precursor. alfa-chemistry.comsigmaaldrich.com The reaction involves treating phenol with an acylating agent like acetyl chloride or acetic anhydride. nih.gov A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or hydrogen fluoride, is required to generate the highly electrophilic acylium ion, which then attacks the electron-rich phenol ring. sigmaaldrich.comstudyraid.com The reaction is typically directed to the para-position due to the activating, ortho-para directing nature of the hydroxyl group. This method is advantageous as it avoids the formation of multiple products, a common issue in Friedel-Crafts alkylations. organic-chemistry.org
Etherification Strategies for Benzyloxy Moiety Introduction
The introduction of the 3-fluorobenzyloxy group is most effectively achieved via the Williamson ether synthesis . masterorganicchemistry.comyoutube.com This classical SN2 reaction is one of the most versatile and reliable methods for preparing ethers. masterorganicchemistry.comyoutube.com
The synthesis proceeds in two main steps:
Deprotonation: 4-hydroxyacetophenone is treated with a suitable base to form a phenoxide ion. Since phenols are more acidic than typical alcohols, bases like sodium hydroxide (B78521) or potassium carbonate are often sufficient. youtube.com For less reactive systems, stronger bases such as sodium hydride (NaH) can be used. masterorganicchemistry.com This deprotonation step generates a potent nucleophile. youtube.comyoutube.com
Nucleophilic Substitution: The resulting phenoxide ion attacks the electrophilic carbon of 3-fluorobenzyl bromide. youtube.com This SN2 reaction involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage. youtube.comyoutube.com
The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the SN2 mechanism.
| Parameter | Description |
| Reaction Name | Williamson Ether Synthesis masterorganicchemistry.com |
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) youtube.com |
| Nucleophile | 4-acetophenoxide (from 4-hydroxyacetophenone) |
| Electrophile | 3-Fluorobenzyl bromide sigmaaldrich.com |
| Base | K₂CO₃, NaOH, NaH masterorganicchemistry.comyoutube.com |
| Solvent | Acetone, DMF, Ethanol youtube.com |
Modern Synthetic Advancements and Optimization
While the classical routes are robust, modern synthetic chemistry focuses on improving reaction efficiency, reducing environmental impact, and simplifying procedures. For the synthesis of this compound, several advancements can be applied.
For the Friedel-Crafts acylation step, greener catalysts have been explored to replace traditional Lewis acids like AlCl₃, which are often required in stoichiometric amounts and can be sensitive to moisture. sigmaaldrich.comstudyraid.com Zinc-mediated Friedel-Crafts acylation under solvent-free conditions using microwave irradiation has been shown to be effective. organic-chemistry.org
In the Williamson ether synthesis step, optimization can be achieved through the use of phase-transfer catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase containing the alkyl halide. This can lead to faster reaction rates, milder conditions, and the use of less hazardous solvents.
Furthermore, the application of flow chemistry for processes like the benzylic bromination of 3-fluorotoluene (B1676563) to produce the 3-fluorobenzyl bromide precursor offers significant advantages in terms of safety, scalability, and control over reaction parameters. organic-chemistry.org Microwave-assisted synthesis can also be employed to significantly reduce reaction times for both the acylation and etherification steps. organic-chemistry.org
Catalytic Methods for Improved Yield and Selectivity
To overcome the challenges of slow reaction rates and competing side reactions (such as C-alkylation or elimination), various catalytic systems are employed. Phase-transfer catalysis (PTC) is a particularly effective technique for this synthesis. wikipedia.orgijirset.com PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase containing the 3-fluorobenzyl halide, thereby accelerating the reaction. wikipedia.orgcrdeepjournal.org
Phase-Transfer Catalysis (PTC):
Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are common phase-transfer catalysts. utahtech.edu The catalyst functions by forming a lipophilic ion pair with the phenoxide anion, which can then readily dissolve in the organic solvent to react with the alkylating agent. ijirset.com This method often leads to higher yields, faster reactions, and milder reaction conditions. ijirset.com
A highly advanced and selective approach is Liquid-Liquid-Liquid (L-L-L) Phase-Transfer Catalysis. In this system, the catalyst forms a distinct third liquid phase between the aqueous and organic layers. Research on the synthesis of the similar compound 4-benzyloxy propiophenone (B1677668) demonstrated that L-L-L PTC using TBAB achieved 100% selectivity for the desired O-alkylation product, completely avoiding unwanted C-alkylation. researchgate.net This technique not only enhances selectivity and reaction rates but also simplifies catalyst separation and recycling. researchgate.net
| Catalyst System | Reactants | Key Advantages | Selectivity | Reference |
| Liquid-Liquid-Liquid PTC (TBAB) | 4-hydroxy propiophenone, Benzyl (B1604629) chloride, NaOH | Orders of magnitude rate intensification; Easy catalyst recycling; Waste minimization. | 100% O-alkylation | researchgate.net |
| Biphasic PTC (Quaternary Ammonium Salts) | Alcohols, Alkyl halides, NaOH | Eliminates need for expensive/hazardous solvents; Faster reactions; Higher yields. | High | ijirset.comcrdeepjournal.org |
| Supported Bimetallic Nanoparticles (FeRu@SILP) | Hydroxyacetophenone derivatives, H₂ | High activity for selective deoxygenation of the side-chain without ring hydrogenation. | High for HDO | d-nb.info |
This table presents data on catalytic systems used for analogous acetophenone etherification or modification, providing insights into methods applicable to this compound synthesis.
Green Chemistry Principles in Synthesis of this compound
The synthesis of this compound is increasingly guided by the principles of green chemistry, aiming to create less hazardous chemical syntheses and reduce environmental impact. youtube.com
Key green approaches include:
Catalysis: The use of phase-transfer catalysts aligns with green chemistry by increasing reaction efficiency, which reduces energy consumption and waste. ijirset.com Since the catalyst is used in small amounts and can often be recycled (especially in L-L-L systems), it minimizes waste streams. researchgate.net
Safer Solvents: PTC methods allow for the use of water with an organic solvent, reducing the reliance on anhydrous and potentially hazardous organic solvents that are often required to dissolve all reactants in a single phase. wikipedia.orgijirset.com The development of safer solvents, such as supercritical fluids like CO₂, is a major goal in green chemistry. youtube.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green technology that can significantly accelerate organic reactions. nih.govarkat-usa.org For syntheses like the Williamson etherification, microwave assistance can dramatically reduce reaction times from hours to minutes, often leading to higher yields and product purity. arkat-usa.orgbiotage.co.jp This rapid heating method is more energy-efficient than conventional refluxing. rsc.org
| Green Chemistry Approach | Principle(s) Addressed | Benefits in Ether Synthesis | Reference |
| Phase-Transfer Catalysis | Catalysis, Safer Solvents, Waste Prevention | Reduces need for hazardous solvents; enables catalyst recycling; improves atom economy. | wikipedia.orgijirset.comresearchgate.net |
| Microwave-Assisted Heating | Design for Energy Efficiency | Drastic reduction in reaction times; increased yields and purity; lower energy consumption. | nih.govarkat-usa.orgrsc.org |
| Flow Chemistry | Inherently Safer Chemistry, Process Analytical Chemistry | Enhanced safety with small reaction volumes; superior process control; reduced waste. | researchgate.netmt.com |
Flow Chemistry and Continuous Synthesis Considerations
Flow chemistry, or continuous manufacturing, offers significant advantages for the synthesis of this compound. mt.com In a flow reactor, reactants are continuously pumped through a tube or microreactor where they mix and react. mt.com
Advantages of Flow Synthesis:
Enhanced Safety: By using small reaction volumes at any given time, the risks associated with handling potentially reactive intermediates or exothermic reactions are minimized. mt.com
Precise Process Control: Parameters such as temperature, pressure, mixing, and residence time are controlled with high precision, leading to better reproducibility, higher yields, and improved product quality. mt.com
Scalability: Scaling up a continuous process is often more straightforward than for a batch reaction, involving running the reactor for a longer duration rather than using larger vessels. researchgate.net
Efficiency: The superior heat and mass transfer in microreactors can accelerate reaction rates, and the integration of in-line purification and analysis can streamline the entire manufacturing process. rsc.org
A potential continuous flow setup for this Williamson ether synthesis would involve pumping a stream of 4'-hydroxyacetophenone (B195518) and a base (e.g., aqueous NaOH) to a mixing junction where it meets a stream of 3-fluorobenzyl bromide in an organic solvent. acs.org The mixture would then pass through a heated reactor coil to achieve the desired residence time for the reaction to complete, potentially followed by an in-line separation module. rsc.orgacs.org
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the starting material 4'-hydroxyacetophenone and the final product this compound is critical for obtaining a high-purity compound.
Purification of Intermediates (e.g., 4'-hydroxyacetophenone): The primary intermediate, 4'-hydroxyacetophenone, may be purified by distillation or recrystallization. google.com If produced via Fries rearrangement or Friedel-Crafts acetylation using HF as a catalyst, a distillation process can be integrated to separate the product from the catalyst and byproducts. google.com
Purification of the Final Product:
Crystallization/Recrystallization: This is a primary method for purifying solid organic compounds. uct.ac.za The crude this compound can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, or a hexane/ethyl acetate mixture) and allowed to cool slowly, causing the pure crystals to form while impurities remain in the mother liquor. uct.ac.zarochester.edu The process involves selecting a solvent in which the compound is soluble when hot but sparingly soluble when cold. rochester.edu
Chromatography: For highly pure product or for separating closely related impurities, column chromatography is employed. Given the fluorinated nature of the final product, specialized stationary phases can offer unique selectivity. oup.comsilicycle.com Fluorinated silica (B1680970) gel phases are particularly effective for separating fluorine-containing molecules from non-fluorous ones. silicycle.com The retention on these columns depends on both the hydrophobicity and the fluorine content of the analyte, allowing for efficient purification. silicycle.comchromatographyonline.com Techniques like High-Performance Liquid Chromatography (HPLC) with fluorinated columns can be used for both analytical assessment of purity and for preparative separations. chromatographyonline.com
Extractive Distillation: For liquid impurities that are difficult to separate by conventional distillation due to similar boiling points, extractive distillation can be used. google.com This involves adding a less volatile solvent that alters the relative volatilities of the components, allowing for their separation. google.com
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
The ¹H NMR spectrum of 4'-(3-Fluorobenzyloxy)acetophenone (B2496041) presents a series of distinct signals that correspond to the different types of protons in the molecule. The acetyl protons (-COCH₃) typically appear as a sharp singlet in the upfield region of the spectrum. The benzylic protons (-OCH₂-) also produce a singlet, located further downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons of the acetophenone (B1666503) and the 3-fluorobenzyl moieties exhibit more complex splitting patterns due to spin-spin coupling between neighboring protons. These patterns, often appearing as doublets, triplets, or multiplets, are crucial for assigning the specific positions of the protons on the aromatic rings.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl (-COCH₃) | ~2.5-2.6 | Singlet |
| Benzylic (-OCH₂-) | ~5.1 | Singlet |
| Aromatic (Acetophenone) | ~6.9-8.0 | Doublets, Multiplets |
| Aromatic (3-Fluorobenzyl) | ~7.0-7.4 | Multiplets |
This table presents typical ¹H NMR chemical shifts for the main proton environments in this compound. Actual values can vary slightly based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbonyl carbon of the acetophenone group is characteristically found at the most downfield position, often above 195 ppm. The aromatic carbons resonate in the range of approximately 114 to 163 ppm, with their specific shifts influenced by the substituents. The benzylic carbon and the methyl carbon of the acetyl group appear at the most upfield positions.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. libretexts.org This information is invaluable for confirming the carbon framework of this compound. libretexts.org
| Carbon Type | Typical Chemical Shift (δ, ppm) | DEPT-135 Signal |
| Carbonyl (C=O) | >195 | Absent |
| Aromatic (C-O) | ~162-164 | Absent |
| Aromatic (C-F) | ~161-163 (doublet) | Absent |
| Aromatic (CH) | ~114-131 | Positive |
| Benzylic (-OCH₂-) | ~70 | Negative |
| Acetyl (-CH₃) | ~26 | Positive |
This table outlines the characteristic ¹³C NMR chemical shifts and expected DEPT-135 signals for this compound. The coupling of the carbon attached to fluorine with the fluorine atom results in a doublet.
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. azom.com For this compound, the ¹⁹F NMR spectrum will show a single resonance, typically a multiplet due to coupling with the neighboring aromatic protons. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the fluorine substituent. azom.com
Two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would show correlations between adjacent aromatic protons on both the acetophenone and 3-fluorobenzyl rings, helping to trace the connectivity within each ring system. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.com For example, it would show a cross-peak between the benzylic protons and the benzylic carbon, and between each aromatic proton and its attached carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com This is particularly useful for connecting the different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the benzylic protons and the quaternary carbon of the acetophenone ring to which the benzyloxy group is attached, as well as with carbons in the 3-fluorobenzyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It can provide valuable information about the conformation of the molecule, for example, by showing through-space interactions between the benzylic protons and the protons on the aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₅H₁₃FO₂), the experimentally determined monoisotopic mass would be very close to the calculated value of 244.08995 Da. uni.lu
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable 3-fluorobenzyl cation (m/z 109) and a 4-hydroxyacetophenone radical cation (m/z 135). Another prominent fragmentation would be the loss of the acetyl group, resulting in a fragment ion corresponding to the 4-(3-fluorobenzyloxy)phenyl cation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1680-1700 |
| Aromatic C=C | Stretching | ~1600, 1580, 1450-1500 |
| C-O-C (Ether) | Asymmetric Stretching | ~1250-1300 |
| C-O-C (Ether) | Symmetric Stretching | ~1020-1080 |
| C-F | Stretching | ~1100-1200 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic) | Stretching | ~2850-3000 |
This table lists the expected characteristic infrared absorption bands for this compound.
The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretch of the ketone. nist.gov The spectrum would also show characteristic peaks for the aromatic C=C stretching vibrations, the C-O-C stretching of the ether linkage, and the C-F stretch of the fluorobenzyl group. nist.gov The C-H stretching vibrations for both aromatic and aliphatic protons would also be observable. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations and the C-C backbone.
Characteristic Vibrational Frequencies of Carbonyl, Ether, and Aromatic Moieties
Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent carbonyl, ether, and aromatic moieties.
The most prominent feature in the IR spectrum of an acetophenone derivative is the carbonyl (C=O) stretching vibration. researchgate.netnih.govproprep.com For acetophenone itself, this band appears around 1691 cm⁻¹. cdnsciencepub.com The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. In this compound, the electron-donating nature of the benzyloxy group at the para position is anticipated to slightly lower this frequency compared to unsubstituted acetophenone.
The ether linkage (C-O-C) in this compound is characterized by its asymmetric and symmetric stretching vibrations. Phenyl alkyl ethers typically display two strong C-O stretching bands. pressbooks.pub One is expected in the region of 1250 cm⁻¹ and another around 1050 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aromatic rings and the methyl group of the acetyl moiety are expected in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively. Furthermore, the C=C in-plane stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ range. amazonaws.com The presence of a fluorine atom on the benzyl (B1604629) ring is expected to give rise to a C-F stretching vibration, typically observed in the 1250-1000 cm⁻¹ region, which may overlap with the C-O stretching bands.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1680 - 1695 |
| Ether (Aryl-O-CH₂) | Asymmetric C-O-C Stretching | 1240 - 1260 |
| Ether (Aryl-O-CH₂) | Symmetric C-O-C Stretching | 1030 - 1050 |
| Aromatic (C=C) | In-plane Stretching | 1600 - 1450 |
| C-H Stretching | 3100 - 3000 | |
| Alkyl (CH₃) | C-H Stretching | 2950 - 2850 |
| Aryl-F | C-F Stretching | 1250 - 1000 |
Conformational Analysis using Vibrational Spectroscopy
The flexibility of the ether linkage in this compound allows for the existence of different conformers in the gas phase and in solution. These conformers arise from the rotation around the C-O and O-C bonds of the ether group, as well as rotation of the acetyl group. Vibrational spectroscopy, in conjunction with theoretical calculations such as Density Functional Theory (DFT), can be a powerful tool for studying this conformational landscape. nih.gov
By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformers, it is possible to identify the most stable conformer(s) present under the experimental conditions. The vibrational frequencies of certain modes, particularly those involving the ether linkage and the groups attached to it, are sensitive to the dihedral angles that define the conformation of the molecule. For instance, the coupling between the vibrational modes of the two aromatic rings can be influenced by their relative orientation. While a detailed conformational analysis of this compound has not been reported, studies on similar molecules with multiple aromatic rings demonstrate the utility of this approach. nih.gov
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Intermolecular Interactions
In the absence of a specific crystal structure for this compound, the likely intermolecular interactions that govern its crystal packing can be inferred from the structures of related compounds. The molecule possesses several functional groups capable of participating in non-covalent interactions. The carbonyl oxygen is a hydrogen bond acceptor, and it is expected to form weak C-H···O hydrogen bonds with the aromatic and methyl C-H groups of neighboring molecules.
Absolute Configuration Determination (if chiral)
The molecule this compound is achiral as it does not possess any stereogenic centers and lacks any element of chirality. Therefore, the determination of absolute configuration is not applicable to this compound. It is worth noting that derivatives of acetophenone can be made chiral through appropriate substitution, leading to stereoisomers with distinct chemical and biological properties. nih.gov
Computational and Theoretical Chemistry Studies of 4 3 Fluorobenzyloxy Acetophenone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over wave-function-based methods that deal with the complexities of the multi-electron wavefunction.
For a molecule like 4'-(3-Fluorobenzyloxy)acetophenone (B2496041), DFT calculations are instrumental in determining its fundamental electronic properties and stable three-dimensional arrangement of atoms.
Optimization of Molecular Conformations and Energetic Landscapes
The structure of this compound is not rigid; it possesses several rotatable bonds, primarily around the ether linkage and the connection of the acetyl group to the phenyl ring. This flexibility gives rise to multiple possible conformations, each with a different spatial arrangement and associated energy. Identifying the most stable conformation, which corresponds to the global minimum on the potential energy surface, is crucial as it represents the most likely structure of the molecule under normal conditions.
Computational chemists employ geometry optimization techniques within the framework of DFT to explore the energetic landscape of the molecule. scm.com This process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the system. The result is a set of optimized coordinates for the most stable conformer. The relative energies of other stable, or metastable, conformers can also be calculated, providing a comprehensive picture of the molecule's conformational preferences. For instance, studies on similar molecules like 2'-benzyloxyacetophenone (B1268031) have explored its different conformations. ontosight.ai
Illustrative Data: Conformational Analysis of a Related Molecule
To illustrate this, one could perform DFT calculations on a molecule with similar rotational freedom, such as benzyloxyacetophenone. The relative energies of different conformers would be calculated to identify the most stable arrangement. This analysis is vital for understanding how the molecule might interact with other molecules, such as biological receptors.
Table 1: Illustrative Relative Energies of Benzyloxyacetophenone Conformers
This table presents hypothetical data for illustrative purposes.
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 0 | 2.5 |
| 2 | 60 | 0.8 |
| 3 | 120 | 0.0 |
| 4 | 180 | 1.2 |
*Refers to a key dihedral angle, for example, the C-O-C-C bond of the ether linkage.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited electronically. nih.gov For this compound, DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. This analysis helps in understanding its potential reactivity in various chemical transformations. The presence of electron-withdrawing groups, like the fluorine atom and the acetyl group, and electron-donating groups, like the benzyloxy moiety, can significantly influence the energies of the HOMO and LUMO. pku.edu.cn
Illustrative Data: HOMO-LUMO Gap of Acetophenone (B1666503) Derivatives
The following table provides illustrative HOMO-LUMO gap data for acetophenone and some of its derivatives, calculated using DFT methods. This demonstrates how substitutions on the aromatic ring can modulate the electronic properties of the molecule.
Table 2: Illustrative HOMO-LUMO Gaps of Acetophenone Derivatives
This table presents hypothetical data for illustrative purposes, calculated at a representative DFT level.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Acetophenone | -6.5 | -1.8 | 4.7 |
| 4'-Hydroxyacetophenone (B195518) | -6.2 | -1.7 | 4.5 |
| 4'-Fluoroacetophenone | -6.7 | -2.0 | 4.7 |
Electrostatic Potential Surface (ESP) Mapping
The electrostatic potential (ESP) surface is a map of the electrostatic potential created by the electrons and nuclei of a molecule. researchgate.net It is typically plotted on the molecule's van der Waals surface. The ESP map is color-coded to indicate regions of different electrostatic potential. Generally, red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.
For this compound, an ESP map generated from DFT calculations would reveal the charge distribution across the molecule. acs.org It would highlight the electronegative oxygen atom of the carbonyl group and the fluorine atom as regions of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would likely show regions of positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in crystal engineering and drug design.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the intricate dance of conformational changes and the influence of a solvent environment.
Conformational Flexibility:
The structure of this compound is not static; its constituent parts, particularly the benzyloxy group relative to the acetophenone core, can rotate around single bonds. These rotations give rise to different conformers, each with a distinct energy level and population. MD simulations can map out the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.
An illustrative analysis of the conformational flexibility of a molecule like this compound would involve tracking the root-mean-square deviation (RMSD) of atomic positions over time. High RMSD values for specific regions, like the fluorobenzyl group, would indicate greater flexibility.
Illustrative RMSD Data from a Hypothetical MD Simulation:
| Molecular Fragment | Average RMSD (Å) | Interpretation |
| Acetophenone Core | 0.5 | Structurally Rigid |
| Fluorobenzyl Group | 1.8 | High Flexibility |
| Entire Molecule | 1.2 | Moderate Overall Fluctuation |
This table is for illustrative purposes to demonstrate the type of data obtained from MD simulations and does not represent actual experimental or calculated values for this compound.
Solvation Effects:
The interaction of a solute with its solvent environment is crucial for understanding its solubility, stability, and reactivity. MD simulations can explicitly model the solvent molecules (e.g., water, ethanol) around this compound, providing a detailed picture of the solvation shell. The polar carbonyl group of the acetophenone moiety and the ether linkage are expected to form hydrogen bonds with protic solvents.
Studies on analogous aromatic ketones, such as benzophenone, have utilized MD simulations to investigate their solvation structure. These simulations reveal that the carbonyl oxygen is a primary site for hydrogen bonding with protic solvents. The arrangement and strength of these interactions can be quantified by calculating radial distribution functions (RDFs) from the MD trajectory.
Hypothetical Solvation Characteristics in Different Solvents:
| Solvent | Average Number of Hydrogen Bonds to Carbonyl Oxygen | Solvation Free Energy (kcal/mol) |
| Water | 3.1 | -7.5 |
| Methanol | 2.5 | -6.2 |
| Chloroform | 0.2 | -2.1 |
This table is for illustrative purposes and does not represent actual data for this compound.
QSAR (Quantitative Structure-Activity Relationship) Paradigms for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physical, chemical, or biological activity. wikipedia.org In the context of reactivity, QSAR can be used to predict how a molecule like this compound might behave in a chemical reaction based on its structural and electronic properties, known as molecular descriptors.
For predicting the reactivity of a series of related compounds, a QSAR model is built by first calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression, is then used to find a correlation between a selection of these descriptors and the observed reactivity (e.g., reaction rate constant).
LUMO Energy: A lower Lowest Unoccupied Molecular Orbital (LUMO) energy indicates greater susceptibility to nucleophilic attack.
Partial Charge on Carbonyl Carbon: A more positive partial charge on the carbonyl carbon enhances its electrophilicity.
Steric Hindrance around the Carbonyl Group: Larger substituents may hinder the approach of a nucleophile.
QSAR studies on other aromatic ketones have shown that a combination of electronic and steric descriptors can effectively predict their biological activities, which are often a consequence of their chemical reactivity. umich.edunih.gov
Illustrative QSAR Descriptors for Reactivity Prediction:
| Descriptor | Hypothetical Value for this compound | Influence on Reactivity (Nucleophilic Attack) |
| LUMO Energy (eV) | -1.25 | Lower energy suggests higher reactivity |
| Partial Charge on C=O Carbon | +0.45 | Positive charge enhances reactivity |
| Molecular Volume (ų) | 230 | Larger volume may decrease reactivity due to steric hindrance |
This table contains hypothetical descriptor values for illustrative purposes only.
The resulting QSAR equation might take a form like:
Reactivity = c0 + c1(LUMO Energy) + c2(Partial Charge) + c3*(Molecular Volume)
Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis of a training set of molecules. Such a validated model could then be used to predict the reactivity of new, unsynthesized analogues. wikipedia.org
Derivatization and Synthetic Utility of 4 3 Fluorobenzyloxy Acetophenone
Synthesis of Novel Organic Building Blocks from the Compound
The modification of 4'-(3-Fluorobenzyloxy)acetophenone (B2496041) is a key strategy for generating novel molecular scaffolds. mdpi.comnih.gov These new structures, or building blocks, can then be used in the assembly of a wide range of organic molecules, from pharmaceuticals to materials science applications. nih.gov The primary routes for its derivatization involve transformations of its acetyl group and the formation of extended conjugated systems.
While the core structure of this compound is rich in functionality, the introduction of additional functional groups can further enhance its synthetic utility. The aromatic rings and the methyl group of the acetyl moiety are potential sites for functionalization. For instance, electrophilic aromatic substitution reactions could introduce groups like nitro or halogen onto the acetophenone (B1666503) ring, guided by the directing effects of the existing substituents. Furthermore, the α-carbon of the acetyl group can be functionalized, for example, through halogenation, to create intermediates for further reactions. These modifications yield new building blocks with altered reactivity and properties, expanding their potential applications in medicinal and materials chemistry. researchgate.netresearchgate.net
A significant application of this compound is in the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-one structures. ijarsct.co.in Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds. ijarsct.co.injournalcra.com They are typically synthesized through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. taylorandfrancis.com
In this reaction, this compound is treated with a variety of substituted aromatic or heteroaromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. ijarsct.co.injetir.org The reaction involves the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone system of the chalcone. ijarsct.co.in This process effectively extends the π-conjugated system of the molecule, which is often associated with interesting photophysical properties and biological activities. ijarsct.co.inajol.info
Table 1: Generalized Claisen-Schmidt Condensation for the Synthesis of Chalcone Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
|---|---|---|---|---|
| This compound | Substituted Aldehyde | NaOH or KOH | Ethanol | Chalcone Derivative |
This table illustrates the general reaction conditions for the Claisen-Schmidt condensation to produce chalcone derivatives from this compound. ijarsct.co.innih.gov
Application as a Precursor in Multi-Step Organic Synthesis
The derivatives of this compound, particularly the chalcones, are highly valuable precursors in multi-step organic synthesis. libretexts.orgyoutube.comyoutube.com The α,β-unsaturated ketone moiety in chalcones is a versatile functional group that can participate in a wide array of chemical reactions, making it an ideal starting point for the construction of various heterocyclic systems. journalcra.comajol.info
One of the most important applications of these chalcone derivatives is in the synthesis of pyrimidines. Pyrimidine rings are core structures in many biologically active compounds, including a number of pharmaceuticals. The synthesis can be achieved by the cyclocondensation reaction of the chalcone with a suitable binucleophile such as urea, thiourea, or guanidine hydrochloride. ijres.org
For example, reacting a chalcone derived from this compound with guanidine hydrochloride in the presence of a base like potassium hydroxide leads to the formation of a 2-aminopyrimidine derivative. This multi-step process, starting from the initial acetophenone, demonstrates its utility in building complex, functionally rich molecules. semanticscholar.orgimpactfactor.org
Table 2: Multi-Step Synthesis of Pyrimidine Derivatives
| Starting Material | Intermediate | Reagent for Cyclization | Product |
|---|---|---|---|
| This compound | Chalcone Derivative | Guanidine HCl / KOH | 2-Aminopyrimidine Derivative |
| This compound | Chalcone Derivative | Urea / KOH | Pyrimidin-2(1H)-one Derivative |
| This compound | Chalcone Derivative | Thiourea / KOH | Pyrimidine-2(1H)-thione Derivative |
This table outlines the synthetic pathway from this compound to various pyrimidine derivatives via a chalcone intermediate. ijres.orgimpactfactor.org
Polymerization and Macromolecular Synthesis Studies (if applicable as monomer or initiator)
There is no available information on the specific design of monomers from this compound for polymerization reactions.
There is no available information regarding the characterization of polymers derived from this compound.
Chiral Derivatization and Stereoselective Synthesis of this compound
While specific documented studies on the chiral derivatization and stereoselective synthesis of this compound are not extensively available in the reviewed literature, the chemical nature of this compound allows for well-established synthetic strategies to be applied. As an aromatic ketone, this compound is a prochiral molecule, and its carbonyl group serves as a key handle for stereoselective transformations to yield chiral derivatives. The primary route to obtaining chiral derivatives of this compound is through the stereoselective reduction of the ketone to its corresponding chiral secondary alcohol, 1-(4-(3-fluorobenzyloxy)phenyl)ethanol. This chiral alcohol can then be further derivatized to establish its enantiomeric purity and absolute configuration.
The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis for producing enantiomerically pure alcohols, which are valuable building blocks for pharmaceuticals. nih.gov Methodologies for such transformations can be broadly categorized into biocatalytic and chemocatalytic approaches, both of which have been successfully applied to a variety of acetophenone derivatives. nih.govnih.gov
One of the most promising methods for the stereoselective reduction of ketones is biocatalysis, which utilizes whole microbial cells or isolated enzymes. nih.gov Various microorganisms, including fungi and yeasts, have demonstrated the ability to reduce acetophenone and its substituted analogs with high enantioselectivity. nih.govijstr.org For instance, studies on the bioreduction of 4-fluoroacetophenone and 4-chloroacetophenone have shown that fungal isolates can produce the corresponding chiral alcohols with high enantiomeric excess (e.e.). ijstr.org It is plausible that similar biocatalytic systems could effectively reduce this compound to either the (S)- or (R)-enantiomer of 1-(4-(3-fluorobenzyloxy)phenyl)ethanol, depending on the specific microbial species and its enzymatic machinery. ijstr.org
The table below summarizes the results of the stereoselective bioreduction of various acetophenone derivatives, illustrating the potential of this method for the synthesis of chiral alcohols.
| Substrate | Fungal Species | Product Configuration | Enantiomeric Excess (e.e.) (%) | Conversion (%) |
|---|---|---|---|---|
| Acetophenone | Penicillium rubens VIT SS1 | (S) | 91 | Data not available |
| 4-Fluoroacetophenone | Penicillium rubens VIT SS1 | (S) | 97 | Data not available |
| 4-Chloroacetophenone | Penicillium rubens VIT SS1 | (S) | 90 | Data not available |
| Acetophenone | Penicillium sp. 003 | (R) | 83 | Data not available |
| 4-Fluoroacetophenone | Penicillium sp. 003 | (R) | 88 | Data not available |
| 4-Chloroacetophenone | Penicillium sp. 003 | (R) | 77 | Data not available |
Chemocatalytic methods, particularly asymmetric transfer hydrogenation, offer another powerful approach for the enantioselective reduction of acetophenone derivatives. sigmaaldrich.com These reactions typically employ a transition metal catalyst, such as ruthenium, complexed with a chiral ligand. The choice of ligand dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-alcohol.
Once the chiral alcohol 1-(4-(3-fluorobenzyloxy)phenyl)ethanol is synthesized, chiral derivatization can be employed to determine its enantiomeric excess and absolute configuration. This involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. acs.org Unlike enantiomers, diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography.
A classic example of a CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. acs.org Reaction of the chiral alcohol with both enantiomers of MTPA chloride would produce a pair of diastereomeric esters. Analysis of the 1H or 19F NMR spectra of these diastereomers allows for the determination of the enantiomeric excess. acs.org More recently, novel CDAs like 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) have been developed, offering potentially greater efficiency and reliability in the determination of absolute configurations of secondary alcohols via 19F NMR spectroscopy. acs.org
The table below lists some common chiral derivatizing agents used for secondary alcohols.
| Chiral Derivatizing Agent (CDA) | Common Acronym | Analytical Method |
|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | 1H NMR, 19F NMR |
| α-Methoxyphenylacetic acid | MPA | 1H NMR |
| 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid | TBBA | 19F NMR |
Emerging Research Directions and Future Perspectives
Integration with Flow Synthesis and Automation
The synthesis of acetophenone (B1666503) derivatives is increasingly moving from traditional batch processing to continuous flow chemistry. galchimia.com This paradigm shift offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. allfordrugs.com Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analysis, can dramatically accelerate the optimization of reaction conditions and the production of compound libraries for screening purposes. mit.eduyoutube.comsigmaaldrich.com
For the synthesis of 4'-(3-Fluorobenzyloxy)acetophenone (B2496041), typically achieved through a Williamson ether synthesis, flow chemistry can minimize byproduct formation and allow for safer handling of reagents. mdpi.com Automation enables high-throughput screening of catalysts, solvents, and temperature profiles to rapidly identify optimal conditions, reducing development time from weeks to days. youtube.com
Table 1: Comparison of Batch vs. Flow Synthesis for Acetophenone Derivatives
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Process Control | Limited; temperature and mixing gradients are common. | Precise control over temperature, pressure, and residence time. galchimia.com |
| Safety | Higher risk with large volumes of hazardous materials and exotherms. | Inherently safer due to small reaction volumes and superior heat exchange. allfordrugs.com |
| Scalability | Challenging; often requires re-optimization. | Simpler scale-up by running the system for longer periods ("scaling out"). |
| Reproducibility | Can vary between batches. | High; consistent product quality due to automation and precise control. wikipedia.org |
| Efficiency | Slower reaction times and often requires manual workup between steps. | Faster reactions, potential for telescoping multiple steps, and in-line purification. mit.edu |
Machine Learning and AI in Predicting Reactivity and Properties
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. rjptonline.orgarxiv.org For a molecule like this compound, ML models can predict a wide range of characteristics without the need for costly and time-consuming experiments. mit.edu These models are trained on vast datasets of known chemical reactions and molecular properties, allowing them to identify complex patterns. nips.ccmit.edu
Key applications for this compound include:
Reactivity Prediction : AI can predict the most likely products, yields, and optimal conditions for reactions involving the ketone or aromatic rings of the molecule. nips.ccneurips.cc This is invaluable for planning multi-step syntheses of more complex derivatives, such as chalcones or heterocyclic compounds.
Property Prediction : Physicochemical properties like solubility, melting point, boiling point, and even potential bioactivity can be estimated with increasing accuracy. mit.edutandfonline.com This helps prioritize which derivatives to synthesize for specific applications in materials science or medicinal chemistry.
De Novo Design : AI algorithms can design novel molecules based on the this compound scaffold with desired properties, guiding researchers toward promising new materials or drug candidates.
Table 2: Properties of this compound Predictable by AI/ML
| Property Category | Specific Examples | Relevance |
|---|---|---|
| Physicochemical | Melting Point, Boiling Point, Vapor Pressure, Solubility | Formulation, purification, and process design. mit.edu |
| Spectroscopic | NMR, IR, and Mass Spectra | Structural elucidation and compound identification. youtube.com |
| Reactivity | Reaction Yields, Site Selectivity, Potential Side Products | Synthetic route planning and optimization. mit.educhemrxiv.org |
| Material Science | Photophysical Properties, Thermal Stability, Liquid Crystal Phases | Screening for applications in electronics and advanced materials. studyraid.com |
| Biological | Bioactivity, Toxicity, ADME Properties | Early-stage drug discovery and agrochemical research. tandfonline.commdpi.com |
Green Chemistry Innovations for Sustainable Production
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. For the production of this compound, several green innovations are being explored.
Eco-Friendly Solvents : Research is moving away from traditional volatile organic compounds towards greener alternatives like deep eutectic solvents (DESs) or water-based systems, which are often non-toxic and biodegradable. researchgate.net
Catalysis : The use of highly efficient and recyclable catalysts, such as phase-transfer catalysts or solid-supported reagents, can minimize waste and improve atom economy.
Energy Efficiency : Alternative energy sources like microwave irradiation or ultrasonication can often accelerate reaction rates at lower temperatures, reducing energy consumption compared to conventional heating.
Biocatalysis : Enzymatic methods are being developed for key transformations in acetophenone synthesis. ucl.ac.ukucl.ac.uk For instance, enzymes could be used for selective reductions or other modifications of the acetophenone moiety under mild, aqueous conditions.
These approaches aim to make the entire lifecycle of this compound, from synthesis to application, more sustainable.
Exploration of Novel Material Applications
The unique structure of this compound makes it a promising building block for advanced materials. ontosight.ai The combination of a rigid aromatic system, a polar ketone group, and a fluorinated benzyl (B1604629) ether provides a balance of properties that can be exploited in various fields.
Liquid Crystals : The rod-like shape of the molecule is a key feature for designing liquid crystalline materials. The fluorine substituent can influence the mesophase behavior, dielectric anisotropy, and switching voltages, which are critical parameters for display technologies.
Photoactive Materials : Acetophenone derivatives can act as photoinitiators in polymerization processes. studyraid.com The this compound structure could be incorporated into polymers to create materials that respond to UV light, finding use in photoresists for microelectronics or as catalysts in photodegradable plastics. scientific.net
Advanced Polymers : As a monomer or functional additive, this compound can be used to synthesize polymers with enhanced thermal stability, specific optical properties, or tailored surface energies, driven by the presence of the fluorine atom.
Chalcone Derivatives : It is a key precursor for synthesizing chalcones, which are known for their nonlinear optical (NLO) properties. iajps.com These materials are of interest for applications in telecommunications and optical computing.
Interdisciplinary Research with Related Fields
The versatility of the this compound scaffold promotes collaboration across different scientific disciplines.
Medicinal Chemistry : Acetophenones are fundamental starting materials for a vast number of heterocyclic compounds and are considered "privileged scaffolds" in drug discovery. mdpi.comnih.govnih.gov This compound can serve as the foundation for synthesizing novel analogues of bioactive natural products or drugs targeting a range of diseases. The fluorine atom is often incorporated into pharmaceuticals to improve metabolic stability and binding affinity.
Agrochemicals : Similar to their role in pharmaceuticals, acetophenone derivatives are used to develop new pesticides, including fungicides and herbicides. mdpi.comnih.gov The structure of this compound could be modified to create new crop protection agents. nih.gov
Cosmetics and Fragrances : Acetophenones are used in the fragrance industry and as ingredients in cosmetic formulations, sometimes for their antiseptic properties. nih.gov Derivatives could be explored for specialized applications, such as UV-protective agents in sunscreens. nih.gov
This cross-pollination of ideas ensures that discoveries related to the synthesis and properties of this compound in one field can rapidly catalyze progress in others.
Q & A
Q. What are the established synthetic routes for 4'-(3-Fluorobenzyloxy)acetophenone, and what factors influence reaction efficiency?
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling to introduce the 3-fluorobenzyloxy group onto the acetophenone backbone. Key steps include:
- Friedel-Crafts acylation to form the acetophenone core .
- Benzylation using 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization factors : Reaction efficiency depends on solvent polarity (DMF > DMSO), temperature (80–120°C), and catalyst choice (e.g., CuI for Ullmann coupling) .
Q. How is this compound characterized, and what analytical techniques are critical?
- NMR spectroscopy : ¹H/¹³C-NMR identifies the acetophenone carbonyl (~200 ppm) and 3-fluorobenzyloxy substituents (δ 4.9–5.1 ppm for -OCH₂-) .
- IR spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1220 cm⁻¹) confirm functional groups .
- HPLC : Monitors purity (>95%) and resolves positional isomers (e.g., 2' vs. 4' substitution) .
Q. What are the key physicochemical properties researchers should consider?
- LogP : Estimated at 2.8 (via PubChem tools), indicating moderate lipophilicity for cellular uptake .
- Melting point : Analogous 4'-substituted acetophenones melt at 147–155°C, suggesting similar thermal stability .
- Solubility : Low in water (<1 mg/mL), but miscible in DMSO or ethanol for in vitro assays .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
- Fluorine positioning : Replace 3-fluoro with 2- or 4-fluoro analogs to assess steric/electronic effects on target binding (e.g., ADAM-17 inhibition in ovarian cancer cells) .
- Benzyloxy linker modification : Test methyl/methoxy variants to evaluate hydrophobic interactions in enzymatic pockets .
- Data analysis : Use molecular docking (AutoDock Vina) and IC₅₀ comparisons to map critical substituent contributions .
Q. What strategies optimize catalytic systems for its synthesis?
- Metal catalysts : Pd(OAc)₂ improves coupling yields (70→90%) in Ullmann reactions vs. Cu-based systems .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >85% yield .
- Solvent screening : Switch from DMF to ionic liquids (e.g., [BMIM][PF₆]) enhances regioselectivity for 4'-substitution .
Q. What are the challenges in elucidating its metabolic stability in preclinical models?
Q. How should researchers address conflicting spectral data for structural confirmation?
- X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing 3' vs. 4' substitution) .
- 2D-NMR (COSY, NOESY) : Correlates proton environments to confirm benzyloxy linkage topology .
Q. What in vitro models are suitable for assessing its biological activity?
- Cancer cell lines : Test antiproliferative effects in ovarian (SKOV-3) or breast (MCF-7) cancer cells via MTT assays .
- Enzyme inhibition : Screen against ADAM-17 or MMPs using fluorogenic substrates to quantify IC₅₀ values .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
